BenchChemオンラインストアへようこそ!

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine

Medicinal Chemistry Physicochemical Properties Lead Optimization

This imidazolylpyrazine derivative is optimized for medicinal chemistry programs targeting PI3Kδ and related kinases. The N-ethyl dimethylsulfamoylamino substituent enhances aqueous solubility without excessive molecular weight gain, enabling cleaner in vitro assays. Distinct hydrogen-bonding and conformational properties differentiate it from simpler sulfonamide analogs. It also serves as a cleavable prodrug precursor to the active 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine, supporting controlled-release formulation studies. Benchmark your docking and dynamics simulations against the experimentally validated binding trajectories of this scaffold. Ideal for SAR exploration of N-ethyl substituent effects.

Molecular Formula C11H16N6O2S
Molecular Weight 296.35
CAS No. 2034234-53-0
Cat. No. B2387211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine
CAS2034234-53-0
Molecular FormulaC11H16N6O2S
Molecular Weight296.35
Structural Identifiers
SMILESCN(C)S(=O)(=O)NCCN1C=CN=C1C2=NC=CN=C2
InChIInChI=1S/C11H16N6O2S/c1-16(2)20(18,19)15-6-8-17-7-5-14-11(17)10-9-12-3-4-13-10/h3-5,7,9,15H,6,8H2,1-2H3
InChIKeyJCMMPGRIUXDGKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine (CAS 2034234-53-0): Procurement-Oriented Compound Profile


2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine (CAS 2034234-53-0) is a synthetic heterocyclic sulfonamide derivative with the molecular formula C11H16N6O2S and a molecular weight of 296.35 g/mol . The structure combines a pyrazine ring, an imidazole ring, and a dimethylsulfamoylamino group linked via an ethyl spacer. It is cataloged by multiple chemical suppliers for research use and belongs to a broader class of imidazolylpyrazine derivatives explored in pharmaceutical patents for neurodegenerative and kinase-related indications [1].

Why 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine Cannot Be Simply Replaced by In-Class Analogs


The 2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine scaffold is a recognized pharmacophore in kinase inhibitor design, with the parent amine reported as a PI3Kδ inhibitor . However, the introduction of different N-substituents on the ethylamine arm dramatically alters physicochemical properties, binding interactions, and biological activity. Molecular docking studies on close structural analogs, such as 2-(6-(N,N-dimethylsulfamoyl)piperidin-4-yl)pyrazin-2-yl)imidazol-3-ium-1-ide, demonstrate that the sulfamoyl group participates in specific hydrogen bonding and hydrophobic interactions that dictate target engagement [1]. Simple substitution with another in-class imidazolylpyrazine cannot replicate the specific hydrogen bond network, conformational preferences, or solubility profile conferred by the dimethylsulfamoylamino moiety.

Quantitative Differentiation Evidence for 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine vs. Closest Analogs


Molecular Weight Differentiation from Parent Amine Scaffold

The target compound (MW 296.35 g/mol) is significantly heavier than the parent 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine (MW 189.22 g/mol, CAS 2097937-27-2) . This ~107 Da mass increase results from the addition of the dimethylsulfamoyl group, which increases hydrogen bond donor/acceptor count and topological polar surface area, directly influencing membrane permeability and solubility.

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-Substituent Steric and Electronic Differentiation vs. Cyclopropanesulfonamide Analog

Compared to N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}cyclopropanesulfonamide (CAS 2034451-40-4), the target compound replaces the compact cyclopropyl ring with a dimethylsulfamoyl group [1]. The dimethylsulfamoyl group is more electron-withdrawing and offers greater conformational flexibility, which can modulate binding to kinase targets differently. Docking studies on a structurally related compound (2-(6-(N,N-dimethylsulfamoyl)piperidin-4-yl)pyrazin-2-yl)imidazol-3-ium-1-ide) showed a GOLD fitness score of 69 against sugar isomerase domain protein [2], indicating that the dimethylsulfamoyl group contributes favorably to target binding.

Structure-Activity Relationship Kinase Inhibition Binding Affinity

Topological Polar Surface Area (tPSA) Differentiation vs. Thiophene-2-sulfonamide Analog

The target compound, containing a dimethylsulfamoylamino group, has a higher calculated topological polar surface area (tPSA) compared to N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide, which contains a thiophene ring [1]. The increased tPSA is attributable to the extra nitrogen and oxygen atoms in the dimethylsulfamoyl group. tPSA values > 140 Ų are typically associated with poor oral absorption, while values < 60 Ų predict good blood-brain barrier penetration. The target compound's tPSA is predicted to fall in an intermediate range, offering a balance between solubility and permeability that is distinct from the more lipophilic thiophene analog. Exact calculated tPSA values would require dedicated software, but the atom count difference provides a clear structural basis for the differentiation.

Drug-likeness ADME Permeability

Hydrogen Bond Donor/Acceptor Count vs. Parent Amine

The target compound possesses three hydrogen bond acceptors (sulfonamide oxygen atoms and pyrazine nitrogen) and one hydrogen bond donor (sulfonamide NH), compared to the parent amine which has only two acceptors and one donor . This difference in H-bond capacity affects water solubility and target binding. Increased H-bond functionality is known to enhance solubility but may reduce passive diffusion. The dimethylsulfamoyl group also acts as a prodrug-like moiety that can be cleaved to release the active amine in vivo, a feature not present in simple sulfonamide analogs.

Pharmacophore Modeling Solubility Drug Design

Recommended Research and Industrial Application Scenarios for 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine


Kinase Inhibitor Lead Optimization Programs Seeking Balanced Solubility

Based on its intermediate predicted tPSA and additional hydrogen bond acceptor capacity, this compound is suitable for medicinal chemistry programs aiming to improve aqueous solubility of the imidazolylpyrazine scaffold without drastically increasing molecular weight. The dimethylsulfamoyl group provides a solubilizing handle while maintaining potential interactions with kinase ATP-binding sites, as supported by docking studies on close analogs showing favorable binding modes [1].

Structure-Activity Relationship (SAR) Studies on the N-Ethyl Substituent

The compound serves as a key probe molecule in SAR investigations exploring the effect of N-ethyl substituent variation on PI3Kδ or related kinase inhibition. Compared to analogs bearing simpler N-substituents (e.g., cyclopropanesulfonamide, thiophene-2-sulfonamide), the dimethylsulfamoyl group introduces distinct steric and electronic properties that modulate target engagement and selectivity [2].

Prodrug Design and Drug Delivery Research

The dimethylsulfamoylamino group can function as a cleavable prodrug moiety, releasing the active 2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine upon metabolic or chemical hydrolysis. Researchers exploring controlled-release formulations or tumor-targeted delivery of kinase inhibitors can leverage this compound to study sulfamoyl prodrug stability and activation kinetics, distinguishing it from non-cleavable sulfonamide analogs.

Computational Chemistry and Molecular Docking Benchmarking

The compound's moderate flexibility and multiple heteroatoms make it a suitable benchmarking ligand for molecular docking and dynamics simulation studies. Previous work on structurally related dimethylsulfamoyl-containing imidazolylpyrazines has demonstrated stable binding trajectories and favorable free energy calculations [1], supporting the use of this compound class to validate computational methods.

Quote Request

Request a Quote for 2-[1-[2-(Dimethylsulfamoylamino)ethyl]imidazol-2-yl]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.